molecular formula C9H7NO3 B2463704 3-Cyano-5-methoxybenzoic acid CAS No. 453566-61-5

3-Cyano-5-methoxybenzoic acid

Cat. No. B2463704
CAS RN: 453566-61-5
M. Wt: 177.159
InChI Key: AVHOYXTVEGMNSG-UHFFFAOYSA-N
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Description

“3-Cyano-5-methoxybenzoic acid” is a synthetic compound with a wide range of applications in scientific experiments, research, and industry. It has a molecular formula of C9H7NO3 .


Synthesis Analysis

The synthesis of “3-Cyano-5-methoxybenzoic acid” involves several steps. One study describes the successful molecular modification of a regio- and stereo-specific nitrilase toward rac-ISBN to (S)-3-cyano-5-methylhexanoic acid . Two hotspots of Trp57 and Val134 were identified based on the classical binding free energy molecular mechanics/Poisson–Boltzmann surface area (MM/PBSA) calculation method .


Molecular Structure Analysis

The molecular structure of “3-Cyano-5-methoxybenzoic acid” can be represented by the formula C9H7NO3 . The compound has a molecular weight of 177.16 .


Chemical Reactions Analysis

The compound has been used in various chemical reactions. For instance, it has been used in the production of (S)-3-cyano-5-methylhexanoic acid using an MM/PBSA method .

Scientific Research Applications

Glycosidase and Glycogen Phosphorylase Inhibitory Activities

A study identified 2-amino-3,4-dihydroxy-5-methoxybenzoic acid as a significant inhibitor of alpha-glucosidase and glycogen phosphorylase. This compound was isolated from the leaves of Cyclocarya paliurus, indicating its potential in metabolic regulation research (Li et al., 2008).

Methodology in Organic Synthesis

The directed ortho-metalation methodology has been demonstrated using unprotected benzoic acids, including 2-methoxybenzoic acid. This provides a valuable approach for the synthesis of various 3- and 6-substituted 2-methoxybenzoic acids, useful in constructing complex organic molecules (Nguyen, Castanet, & Mortier, 2006).

Antagonism in Cat Spinal Cord

4-amino-3-(5-methoxybenzo[b]furan-2-yl)butanoic acid, a structurally related compound, showed activity in reducing presynaptic and postsynaptic depression by baclofen in cat spinal interneurones. This suggests its potential use in studying baclofen receptors (Beattie, Curtis, Debaert, Vaccher, & Berthelot, 1989).

Microbial Oxidation Studies

Pseudomonas putida has been shown to oxidize various hydroxy- or methoxy-benzoic acids, including 3,4-dihydroxy-5-methoxybenzoic acid. This highlights its role in microbial degradation and environmental studies (Donnelly & Dagley, 1980).

Solute Transfer Studies

The Abraham model has been applied to 2-methoxybenzoic acid among other compounds for understanding solute transfer into 2-methoxyethanol. This is significant in the study of solubility and chemical interactions (Hart et al., 2015).

Antioxidant Activity

A compound structurally related to 3-Cyano-5-methoxybenzoic acid, isolated from Aspergillus carneus, exhibited significant antioxidant activity. This underscores its potential in antioxidant research (Xu et al., 2017).

Safety and Hazards

The safety data sheet for a similar compound, benzoic acid, suggests that it causes skin irritation and serious eye damage. It also causes damage to organs (lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life .

Future Directions

The successful utilization of the MM/PBSA method for identifying hotspots that modulate the stereoselectivity in the study could provide guidelines for the molecular modification of nitrilases . The mutants obtained could be potentially utilized for the industrial preparation of optically pure pregabalin .

properties

IUPAC Name

3-cyano-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-13-8-3-6(5-10)2-7(4-8)9(11)12/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHOYXTVEGMNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-cyano-5-methoxy-benzoic acid methyl ester (3.4 g, 18.7 mmol) in THF (45 mL) was treated with 0.5 N lithium hydroxide (45 mL, 22.4 mmol). The reaction was stirred at 75° C. for 2 h and then the solvent was removed in vacuo. The residue was dissolved in a small amount of water and then acidified (pH 2) by the addition of 1 N HCl. Ethyl acetate was used to extract the precipitate, which was then washed with brine and dried over anhydrous sodium sulfate. After removal of solvent in vacuo, 2.5 g (77%) of 3-cyano-5-methoxybenzoic acid was isolated as a white solid. 1H NMR (DMSO), δ(ppm): 7.86 (s, 1H), 7.71 (m, 2H), 3.87 (s, 3H).
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One

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